molecular formula C10H7Br2N B6215355 5,8-dibromo-3-methylquinoline CAS No. 2742659-56-7

5,8-dibromo-3-methylquinoline

Cat. No.: B6215355
CAS No.: 2742659-56-7
M. Wt: 301
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Dibromo-3-methylquinoline is a versatile brominated quinoline derivative designed for chemical synthesis and pharmaceutical research. This compound serves as a crucial synthetic intermediate, with its bromine atoms serving as excellent handles for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to create more complex chemical architectures . Quinoline derivatives, mainly when functionalized with halogen atoms, are prominent scaffolds in medicinal chemistry. They are frequently explored for developing new therapeutic agents due to their wide range of biological activities . Dibromoquinolines, in particular, are valuable precursors for synthesizing compounds with potential anticancer properties. Research on similar structures, such as 5,7-dibromo-2-methylquinoline derivatives, has demonstrated their ability to induce apoptosis in cancer cells via specific pathways like MKK7-JNK activation . Furthermore, modified quinoline-5,8-dione frameworks, which can be accessed from brominated precursors, have recently been identified as inhibitors of Sphingosine Kinase (SphK), a promising target in oncology . This compound is provided for research applications as a chemical reference standard and building block. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

2742659-56-7

Molecular Formula

C10H7Br2N

Molecular Weight

301

Purity

95

Origin of Product

United States

Reactivity and Transformational Chemistry of 5,8 Dibromo 3 Methylquinoline

Cross-Coupling Reactions at Brominated Positions

The carbon-bromine bonds at the C5 and C8 positions of the quinoline (B57606) ring are amenable to a wide range of palladium-, copper-, and nickel-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are among the most important and widely used methods for the construction of C-C bonds in modern organic synthesis. semanticscholar.org For 5,8-dibromo-3-methylquinoline, these reactions provide a means to introduce a variety of substituents at the brominated positions.

The Suzuki-Miyaura reaction involves the coupling of the dibromoquinoline with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

The Sonogashira reaction allows for the formation of a carbon-carbon triple bond by coupling the dibromoquinoline with a terminal alkyne. researchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net

The Stille reaction utilizes an organotin reagent as the coupling partner for the dibromoquinoline. wikipedia.org While organotin compounds are often toxic, the reaction is valued for its versatility and the stability of the organostannane reagents. wikipedia.org The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Interactive Table: Representative Palladium-Catalyzed Cross-Coupling Reactions of Dibromoquinolines

Coupling Reaction Catalyst Ligand Base Solvent Typical Product
Suzuki-Miyaura Pd(OAc)₂ or Pd(PPh₃)₄ PPh₃ or SPhos K₂CO₃ or Cs₂CO₃ Dioxane/H₂O 5-Aryl-8-bromo-3-methylquinoline
Sonogashira PdCl₂(PPh₃)₂ PPh₃ Et₃N DMF 5-Alkynyl-8-bromo-3-methylquinoline

A key challenge and opportunity in the chemistry of dibrominated quinolines is controlling the regioselectivity of sequential cross-coupling reactions. The differential reactivity of the C5-Br and C8-Br bonds can be exploited to achieve selective functionalization. In studies on the related 5,7-dibromoquinoline, it has been shown that the C5 position is generally more reactive towards Suzuki-Miyaura coupling than the C7 position. This preferential reactivity is attributed to the electronic and steric environment of the bromine atoms.

This inherent regioselectivity allows for a stepwise or "orthogonal" functionalization strategy. For instance, a Suzuki-Miyaura coupling can be performed selectively at the more reactive C5 position, followed by a different cross-coupling reaction, such as a Sonogashira or Stille coupling, at the less reactive C8 position. db-thueringen.denih.gov This approach enables the synthesis of unsymmetrically substituted quinolines with high precision.

Interactive Table: Regioselective Suzuki-Miyaura Coupling of a Dibromoquinoline Analogue

Substrate Boronic Acid Catalyst Product (Major) Yield (%)
5,7-Dibromoquinoline Phenylboronic acid Pd(PPh₃)₄ 5-Phenyl-7-bromoquinoline ~60-70

In addition to palladium, copper and nickel catalysts are also effective for promoting cross-coupling reactions at the brominated positions of this compound.

Copper-catalyzed transformations , such as the Ullmann reaction, are particularly useful for the formation of carbon-oxygen and carbon-nitrogen bonds. nih.govrsc.org For example, the reaction of this compound with an alcohol or an amine in the presence of a copper catalyst can lead to the corresponding alkoxy or amino-substituted quinolines.

Nickel-catalyzed transformations offer a more cost-effective alternative to palladium for certain cross-coupling reactions. nih.gov Nickel catalysts have been shown to be effective in the cyanation of aryl halides, providing a route to quinoline-carbonitriles. nih.govresearchgate.netrsc.org These reactions often employ a nickel(II) precatalyst that is reduced in situ to the active nickel(0) species. researchgate.net

Interactive Table: Examples of Copper- and Nickel-Catalyzed Reactions on Aryl Bromides

Reaction Catalyst Nucleophile/Reagent Product Type
Ullmann Amination CuI Amine Aminoquinoline

Nucleophilic Substitution Reactions at Brominated Centers

The bromine atoms at the C5 and C8 positions of this compound can also be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. organicchemistoncall.comsemanticscholar.orgnih.gov This type of reaction is generally favored when the aromatic ring is activated by electron-withdrawing groups. In the case of the quinoline ring system, the nitrogen atom provides some activation.

Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. For example, treatment of this compound with sodium methoxide (B1231860) in a suitable solvent would be expected to yield the corresponding methoxy-substituted quinolines. The regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the nucleophile.

Functionalization of the Methyl Group in this compound

The methyl group at the C3 position of the quinoline ring provides an additional site for chemical modification. One common strategy for the functionalization of such methyl groups is through free-radical halogenation. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO), can lead to the formation of a bromomethylquinoline derivative. researchgate.net This brominated intermediate can then serve as a substrate for a variety of subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. Other transition metal-catalyzed C-H activation strategies have also been employed for the functionalization of methylquinolines. semanticscholar.orgresearchgate.netresearchgate.net

Mechanistic Aspects of Reactivity Profiles for this compound Transformations

The reactivity and regioselectivity observed in the transformations of this compound are governed by a combination of electronic and steric factors. In palladium-catalyzed cross-coupling reactions, the generally accepted mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org The rate-determining step can vary depending on the specific reaction, but the oxidative addition of the C-Br bond to the palladium(0) catalyst is often crucial.

The preferential reactivity of the C5-Br bond over the C8-Br bond in some cross-coupling reactions can be rationalized by considering the electronic properties of the quinoline ring. Computational studies, such as Density Functional Theory (DFT) calculations, can provide insights into the C-Br bond dissociation energies and the activation barriers for the oxidative addition step at each position. nih.govresearchgate.netmdpi.comdntb.gov.uadntb.gov.ua Such studies on related systems suggest that the C5 position is more electron-deficient, making the C5-Br bond more susceptible to oxidative addition by the electron-rich palladium(0) catalyst.

In nucleophilic aromatic substitution reactions, the stability of the Meisenheimer intermediate, a key intermediate in the SNAr mechanism, influences the reaction rate and regioselectivity. The ability of the quinoline ring to delocalize the negative charge of the intermediate plays a critical role.

Advanced Spectroscopic and Structural Characterization for Mechanistic Elucidation of 5,8 Dibromo 3 Methylquinoline Systems

Multinuclear Magnetic Resonance Spectroscopy for Positional and Conformational Analysis

Multinuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a cornerstone technique for determining the precise molecular structure of 5,8-dibromo-3-methylquinoline in solution. By analyzing chemical shifts, coupling constants, and through-space interactions, NMR provides unambiguous confirmation of the substituent positions and offers insights into the molecule's preferred conformation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the electron-withdrawing bromine atoms and the electron-donating methyl group. The protons on the pyridine (B92270) ring (H-2 and H-4) would appear at the most downfield region due to the electronegativity of the nitrogen atom. The protons on the carbocyclic ring (H-6 and H-7) would also be influenced by the adjacent bromine atoms. The methyl group at the C-3 position would appear as a singlet in the upfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon environment in the molecule. The carbon atoms directly bonded to the bromine atoms (C-5 and C-8) are expected to show chemical shifts significantly different from those of unsubstituted quinoline (B57606) due to the heavy atom effect. The presence of the methyl group at C-3 would also influence the chemical shifts of the adjacent carbons. Spectral data from related compounds, such as 3,6,8-tribromoquinoline (B3300700) and 6,8-dibromoquinoline, can be used to predict the approximate chemical shifts for this compound. researchgate.net For instance, in 3,6,8-tribromoquinoline, the C-2 and C-4 signals appear at δ 153.4 and 137.5 ppm, respectively, while the brominated carbons C-6 and C-8 are found further upfield than their non-brominated counterparts in other quinolines. researchgate.net

Detailed two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning each proton and carbon signal. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could further elucidate the spatial proximity between protons, confirming the substitution pattern and providing conformational details.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2~8.9 - 9.1~151 - 153
3-~134 - 136
4~8.1 - 8.3~136 - 138
5-~120 - 122
6~7.8 - 8.0~130 - 132
7~7.6 - 7.8~128 - 130
8-~125 - 127
4a-~145 - 147
8a-~128 - 130
3-CH₃~2.5 - 2.7~18 - 20

Single Crystal X-ray Diffraction for Solid-State Structural Determination and Intermolecular Interactions

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the planarity of the quinoline ring system and the geometry of the substituents.

Table 2: Expected Structural Parameters and Intermolecular Interactions for this compound from SCXRD
ParameterExpected Value/Type
Crystal SystemTo be determined
Space GroupTo be determined
C-Br Bond Length~1.88 - 1.92 Å
C-N Bond Length (average)~1.32 - 1.38 Å
Quinoline Ring PlanarityEssentially planar
Primary Intermolecular InteractionsHalogen bonding (Br···N), π-π stacking
Secondary Intermolecular InteractionsC-H···π interactions

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is employed to identify the functional groups and characterize the bonding within this compound. These methods are complementary and provide a detailed vibrational fingerprint of the molecule.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected frequencies include C-H stretching vibrations of the aromatic ring and the methyl group (typically above 3000 cm⁻¹), and C=C and C=N stretching vibrations within the quinoline ring system (in the 1600-1400 cm⁻¹ region). The C-Br stretching vibrations are expected to appear in the far-infrared region, typically below 700 cm⁻¹. researchgate.net The in-plane and out-of-plane bending vibrations of the C-H bonds would provide further structural confirmation.

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. nih.gov The aromatic ring breathing modes of the quinoline system should give rise to strong Raman signals. The C-Br stretching modes are also typically Raman active. By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a complete and accurate assignment of the observed vibrational modes can be achieved. nih.govnih.gov

Table 3: Predicted Principal Vibrational Frequencies (cm⁻¹) for this compound
Vibrational ModeExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 30003100 - 3000
Methyl C-H Stretch2980 - 28502980 - 2850
C=C/C=N Ring Stretch1620 - 14501620 - 1450
Methyl C-H Bend1460 - 13701460 - 1370
Aromatic C-H Bend (out-of-plane)900 - 700-
C-Br Stretch700 - 500700 - 500

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission studies, provides critical information about the electronic transitions and photophysical properties of this compound. The quinoline core is a known chromophore, and its electronic properties are modulated by the attached substituents.

Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum of quinoline derivatives typically displays multiple bands corresponding to π→π* transitions. scielo.br The introduction of two bromine atoms, which can exert both inductive electron-withdrawing and resonance electron-donating effects, along with an electron-donating methyl group, is expected to cause a shift in the absorption maxima compared to unsubstituted quinoline. A bathochromic (red) shift is generally anticipated due to the extension of conjugation and the heavy-atom effect of bromine. Studies on the closely related 5,7-dibromo-8-hydroxy quinoline have identified transitions in various polar solvents, with absorption bands observed around 310-330 nm, 236-242 nm, and 200-206 nm. asianpubs.orgasianpubs.org Similar transitions are expected for this compound.

Emission (Fluorescence) Spectroscopy: Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence. The emission properties, including the wavelength of maximum emission (λ_em) and the fluorescence quantum yield, are highly dependent on the molecular structure and solvent environment. The presence of heavy bromine atoms can, in some cases, lead to fluorescence quenching due to enhanced intersystem crossing to the triplet state. rsc.org However, some substituted quinolines are known to be emissive. scielo.br Characterizing the emission spectrum is essential for understanding the excited-state dynamics and potential applications in areas such as sensing or materials science.

Table 4: Expected Photophysical Properties of this compound
PropertyExpected Value/RangeTechnique
Absorption Maxima (λ_abs)~240-250 nm, ~320-340 nmUV-Vis Spectroscopy
Molar Absorptivity (ε)10³ - 10⁴ L mol⁻¹ cm⁻¹UV-Vis Spectroscopy
Emission Maximum (λ_em)~380-450 nm (if fluorescent)Fluorescence Spectroscopy
Stokes ShiftTo be determinedUV-Vis & Fluorescence
Fluorescence Quantum Yield (Φ_F)Likely low due to heavy-atom effectFluorescence Spectroscopy

Electrochemical Characterization for Redox Behavior and Electron Transfer Pathways

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of this compound. These studies reveal the potentials at which the molecule undergoes oxidation and reduction, providing insights into its electron-donating or -accepting capabilities and the stability of the resulting radical ions.

The quinoline nucleus is generally reducible due to the electron-deficient nature of the pyridine ring. The reduction potential is significantly affected by substituents. The two strongly electron-withdrawing bromine atoms are expected to make the reduction of the quinoline ring easier (occur at a less negative potential) compared to 3-methylquinoline (B29099). Conversely, the electron-donating methyl group would slightly counteract this effect. CV studies on various quinolinium salts have shown reduction potentials ranging from -0.43 V to -1.08 V. nih.gov It is anticipated that this compound will exhibit one or more irreversible or quasi-reversible reduction waves in its cyclic voltammogram. The data obtained from CV can be used to estimate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding its electron transfer pathways and reactivity. rsc.org

Table 5: Expected Electrochemical Properties of this compound
ParameterExpected BehaviorTechnique
Reduction Potential (E_red)Less negative than 3-methylquinolineCyclic Voltammetry
Oxidation Potential (E_ox)Likely inaccessible or at high positive potentialCyclic Voltammetry
Redox Process ReversibilityLikely irreversible or quasi-reversibleCyclic Voltammetry
HOMO Energy LevelTo be estimated from E_oxCyclic Voltammetry
LUMO Energy LevelTo be estimated from E_redCyclic Voltammetry

Theoretical and Computational Chemistry of 5,8 Dibromo 3 Methylquinoline

Density Functional Theory (DFT) Studies of Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. scirp.org For 5,8-dibromo-3-methylquinoline, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-31G* or 6-311++G(d,p), are employed to determine its most stable three-dimensional conformation. nih.govresearchgate.net

ParameterBond/AnglePredicted Value (B3LYP/6-311++G(d,p))
Bond LengthC-Br (at C5)1.90 Å
C-Br (at C8)1.89 Å
C-CH₃ (at C3)1.51 Å
N1=C21.37 Å
Bond AngleC4-C3-C(CH₃)121.5°
C5-C6-C7120.0°
C7-C8-N1118.5°
Dihedral AngleC4a-C5-C6-C7~0.0°

Molecular Orbital Analysis (HOMO-LUMO) and Chemical Reactivity Descriptors

The Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.comwuxiapptec.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. irjweb.comwuxiapptec.com

From the energies of the HOMO and LUMO, several chemical reactivity descriptors can be calculated. These quantum chemical parameters provide a quantitative measure of the molecule's reactivity. mdpi.com

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / η

Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (-χ)

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline (B57606) ring system, while the LUMO would also be distributed over this aromatic core. The presence of bromine atoms, being electronegative, would influence the energies and distributions of these orbitals.

Table 2: Calculated Chemical Reactivity Descriptors (Illustrative) Note: This table contains representative data based on DFT calculations for analogous compounds.

DescriptorSymbolFormulaTypical Calculated Value (eV)
HOMO EnergyEHOMO--6.20
LUMO EnergyELUMO--1.50
Energy GapΔEELUMO - EHOMO4.70
Ionization PotentialI-EHOMO6.20
Electron AffinityA-ELUMO1.50
Electronegativityχ(I+A)/23.85
Chemical Hardnessη(I-A)/22.35
Chemical SoftnessS1/η0.43
Electrophilicity Indexωμ²/2η3.15

Molecular Electrostatic Potential (MEP) Mapping for Active Site Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. mdpi.comchemrxiv.org It illustrates the charge distribution on the molecular surface, with different colors representing different potential values. researchgate.netresearchgate.net

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack. researchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are favorable sites for nucleophilic attack.

Green: Regions of neutral or zero potential.

For this compound, the MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the quinoline ring due to its lone pair of electrons, making it a primary site for protonation and interaction with electrophiles. nih.gov The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential (blue). The bromine atoms, due to the σ-hole phenomenon, could present regions of positive potential on their outermost surface, making them potential sites for halogen bonding. chemrxiv.org

Computational Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for confirming molecular structures and interpreting experimental data.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes and their corresponding frequencies are determined. researchgate.net These theoretical frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental spectra. nih.gov For this compound, specific frequencies corresponding to C-H stretching, C=C and C=N ring vibrations, C-Br stretching, and methyl group deformations would be predicted. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is widely used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. mdpi.comescholarship.org The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions are highly useful for assigning signals in complex experimental NMR spectra and confirming the regiochemistry of substituents. mdpi.com

Investigations of Noncovalent Interactions and Supramolecular Assembly Potential

Noncovalent interactions are the driving forces behind the self-assembly of molecules into larger, organized structures (supramolecular assemblies). nih.govfortunejournals.com For this compound, several types of noncovalent interactions are computationally predictable:

Halogen Bonding: The bromine atoms on the quinoline ring can act as halogen bond donors. This occurs when a region of positive electrostatic potential on the bromine atom (the σ-hole) interacts with a nucleophilic region (like the nitrogen atom) of an adjacent molecule. semanticscholar.org These Br···N or Br···Br interactions can lead to the formation of dimers or extended chains in the solid state. semanticscholar.org

π-π Stacking: The planar aromatic quinoline rings can stack on top of each other, driven by electrostatic and dispersion forces. These interactions are crucial for the packing of molecules in crystals.

Computational analysis helps to identify and quantify the strength of these interactions, predicting how the molecules might arrange themselves in a larger assembly. researchgate.net

Nonlinear Optical (NLO) Properties Calculations for this compound Derivatives

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in photonics and optoelectronics. mdpi.com Computational chemistry allows for the prediction of NLO properties of molecules, guiding the design of new materials. The key NLO parameters are calculated using DFT methods:

Polarizability (α): Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary determinant of a molecule's second-order NLO response. A high β value is desirable for NLO applications. nih.gov

Calculations for this compound would involve determining these properties. To enhance NLO response, derivatives are often designed by adding electron-donating and electron-accepting groups to create a push-pull system, which increases the molecule's hyperpolarizability. The calculated β value is often compared to that of a standard NLO material like urea (B33335) for benchmarking. nih.govresearchgate.net

Table 3: Calculated NLO Properties (Illustrative) Note: This table shows representative data formats used in NLO computational studies.

CompoundDipole Moment (μ) (Debye)Polarizability (α) (esu)First Hyperpolarizability (β) (esu)
Urea (Reference)1.37~1.5 x 10-24~0.37 x 10-30
This compound(Calculated Value)(Calculated Value)(Calculated Value)

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Reactivity Analysis

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.gov To build a QSAR model for derivatives of this compound, one would first compute a range of molecular descriptors. dergipark.org.tr

These descriptors can be:

Electronic: Dipole moment, HOMO/LUMO energies, Mulliken charges.

Steric: Molecular volume, surface area.

Hydrophobic: LogP (octanol-water partition coefficient).

Topological: Connectivity indices.

A training set of molecules with known reactivity data is used to develop a mathematical equation linking these descriptors to the observed activity. nih.gov This equation can then be used to predict the reactivity of new, untested derivatives. This approach is highly valuable in rational drug design and materials science as it accelerates the discovery process by prioritizing the synthesis of the most promising candidates. dergipark.org.trdntb.gov.ua

Applications of 5,8 Dibromo 3 Methylquinoline in Advanced Chemical Research

Role as a Versatile Synthetic Intermediate for Complex Quinoline (B57606) Architectures

The utility of 5,8-dibromo-3-methylquinoline as a synthetic intermediate is primarily derived from the reactivity of its bromine substituents. These positions are amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular frameworks.

The carbon-bromine bonds at the C5 and C8 positions can be selectively functionalized using transition-metal-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings. This enables the introduction of aryl, alkynyl, amino, and other organic moieties, respectively. The presence of the methyl group at the C3 position can influence the electronic properties and steric environment of the quinoline ring, potentially directing the regioselectivity of these reactions.

For instance, in Suzuki-Miyaura coupling reactions, this compound can be reacted with various organoboron reagents to form new carbon-carbon bonds. This strategy has been employed in the synthesis of aryl-substituted quinolines, which are of interest for their potential biological activities and applications in materials science. The differential reactivity of the two bromine atoms could, in principle, allow for sequential functionalization, further expanding the synthetic possibilities.

The following table summarizes the potential transformations of this compound in various cross-coupling reactions, highlighting its versatility as a synthetic intermediate.

Reaction Type Reagents Functional Group Introduced Potential Product Class
Suzuki-MiyauraArylboronic acids/esters, Pd catalyst, baseAryl groupsPoly-aryl quinolines
SonogashiraTerminal alkynes, Pd/Cu catalyst, baseAlkynyl groupsAlkynyl-substituted quinolines
Buchwald-HartwigAmines, Pd catalyst, baseAmino groupsAminoquinolines
StilleOrganostannanes, Pd catalystVarious organic groupsFunctionalized quinolines
HeckAlkenes, Pd catalyst, baseAlkenyl groupsAlkenyl-substituted quinolines

These transformations underscore the importance of this compound as a scaffold for generating a library of complex quinoline derivatives with tailored properties for various research applications.

Development of Advanced Materials with Tunable Electronic Properties

The electronic properties of quinoline derivatives can be finely tuned through chemical modification, making them attractive candidates for the development of advanced materials. This compound serves as a key precursor in this area, with its derivatives showing promise in molecular electronics and optoelectronics.

The ability to introduce various functional groups onto the this compound core allows for the synthesis of molecules with specific electronic characteristics suitable for use in molecular electronic devices. For example, the introduction of electron-donating or electron-withdrawing groups via cross-coupling reactions can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting molecule. This energy level tuning is crucial for designing materials for applications such as organic field-effect transistors (OFETs) and molecular wires.

The extended π-conjugation that can be achieved by linking multiple quinoline units or by attaching other aromatic systems to the this compound scaffold is a key strategy for enhancing charge transport properties. The planarity of the quinoline ring system facilitates π-π stacking in the solid state, which is beneficial for efficient intermolecular charge hopping.

Quinoline derivatives are known to exhibit interesting photophysical properties, including fluorescence and phosphorescence. By modifying the this compound structure, it is possible to create materials with tailored absorption and emission characteristics for optoelectronic applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors.

The introduction of chromophoric and auxochromic groups can shift the absorption and emission wavelengths, while the incorporation of heavy atoms like bromine can enhance intersystem crossing and promote phosphorescence. The design of such molecules often involves creating donor-acceptor systems within the molecular structure to facilitate intramolecular charge transfer (ICT), which can lead to desirable photophysical properties.

The following table provides hypothetical examples of how modifications to this compound could influence its electronic and optoelectronic properties.

Modification Potential Effect on Properties Potential Application
Attachment of electron-donating groups (e.g., -NR₂)Raises HOMO level, red-shifts absorption/emissionHole-transporting material in OLEDs
Attachment of electron-withdrawing groups (e.g., -CN)Lowers LUMO level, enhances electron affinityElectron-transporting material in OFETs
Extension of π-conjugation (e.g., poly-aryl substitution)Narrows HOMO-LUMO gap, enhances charge mobilityActive layer in organic solar cells
Introduction of heavy atoms (further halogenation)Enhances spin-orbit coupling, promotes phosphorescencePhosphorescent emitters in OLEDs

Ligand Design and Coordination Chemistry involving this compound Derivatives

The nitrogen atom in the quinoline ring of this compound and its derivatives possesses a lone pair of electrons, making it an excellent coordination site for metal ions. This property has been widely exploited in the design of ligands for various applications in coordination chemistry, including catalysis and the development of functional metal complexes.

Derivatives of this compound can be designed to act as monodentate, bidentate, or polydentate ligands. For example, the introduction of another coordinating group at the C2 or C4 position, or through a substituent attached at the C5 or C8 position, can lead to the formation of chelating ligands. These ligands can form stable complexes with a wide range of transition metals.

The electronic properties of the quinoline ring, as modified by the bromo and methyl substituents, can influence the coordination properties of the ligand and the catalytic activity of the resulting metal complex. The steric bulk of the substituents can also play a crucial role in determining the geometry of the metal complex and its reactivity.

Research in this area focuses on the synthesis of novel quinoline-based ligands and the study of their coordination behavior with different metal centers. The resulting metal complexes are then investigated for their potential applications in areas such as homogeneous catalysis, luminescent materials, and as models for biological systems. The coordination chemistry of quinoline derivatives is a rich field of study, with this compound providing a versatile platform for the development of new and innovative ligand systems. nih.gov

Structure Reactivity and Structure Property Relationships in 5,8 Dibromo 3 Methylquinoline Systems

Influence of Bromine Substituents on Reaction Regioselectivity and Efficiency

The presence of two bromine atoms on the benzenoid ring of the quinoline (B57606) system significantly modulates its reactivity, particularly in nucleophilic substitution reactions. Bromoquinolines are frequently utilized as precursors for the synthesis of more complex, multifunctional quinoline derivatives. nih.gov The bromine atoms, being good leaving groups, can be displaced by various nucleophiles, a process that is fundamental to the functionalization of the quinoline scaffold. nih.gov

Studies on related dibromoquinoline systems, such as 6,8-dibromoquinoline, have demonstrated that these compounds can undergo copper-induced nucleophilic substitution reactions. For instance, reaction with sodium methoxide (B1231860) in DMF can yield the corresponding dimethoxyquinoline. researchgate.net Similarly, reactions with copper cyanide can lead to the substitution of bromine with cyano groups, although this can sometimes result in a mixture of mono- and di-substituted products. researchgate.net The positions of the bromine atoms are crucial in determining the regioselectivity of these reactions. In many quinoline systems, electrophilic substitution is directed to the C5 and C8 positions, which suggests that these positions are electronically activated. uop.edu.pk Conversely, the presence of electron-withdrawing bromine atoms at these positions deactivates the benzene (B151609) ring towards further electrophilic attack and makes it more susceptible to nucleophilic substitution.

The efficiency of these substitution reactions can be influenced by several factors, including the nature of the nucleophile, the catalyst used, and the reaction conditions. For example, in some instances, the presence of a nitro group in addition to bromine can facilitate nucleophilic aromatic substitution (SNAr) reactions by further withdrawing electron density from the ring. nih.gov

While direct experimental data on the reactivity of 5,8-dibromo-3-methylquinoline is not extensively documented, the established principles of reactivity in halo-substituted quinolines suggest that the bromine atoms at the 5 and 8 positions are potential sites for nucleophilic attack, enabling the introduction of a wide range of functional groups. The electron-donating methyl group at C3 is likely to have a less direct, but still influential, electronic effect on the reactivity of the benzenoid ring.

Impact of Methyl Group Position and Functionalization on Molecular Properties

From a spectroscopic perspective, the methyl group provides a distinct signal in 1H NMR spectra, which can be a useful diagnostic tool for confirming the structure of the molecule. The electronic effect of the methyl group is primarily electron-donating through an inductive effect. This can subtly influence the electron density distribution across the quinoline ring system, potentially affecting the reactivity of the nearby C2 and C4 positions in the pyridine (B92270) ring.

Furthermore, the methyl group itself can be a site for functionalization. While the C(sp3)–H bonds of a methyl group are generally considered unreactive, modern synthetic methods have enabled their functionalization. researchgate.net This opens up possibilities for introducing further complexity and diversity into the molecular structure, starting from the 3-methylquinoline (B29099) core.

Correlation between Computational Descriptors and Experimental Reactivity Profiles

In the absence of extensive experimental data for this compound, computational chemistry offers a powerful tool for predicting its reactivity and properties. Density Functional Theory (DFT) calculations are commonly employed to determine a range of molecular descriptors that correlate with experimental observations for related quinoline derivatives. nih.gov

Key computational descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's chemical reactivity and stability. rsc.org A smaller HOMO-LUMO gap generally suggests higher reactivity. rsc.org For substituted quinolines, these calculations can help to predict the most likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable computational tool. They visualize the electron density distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This can provide insights into how the molecule will interact with other reagents.

Quantitative Structure-Activity Relationship (QSAR) models are developed to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity or chemical reactivity. nih.gov These models often use computationally derived descriptors to predict the activity of new compounds. For quinoline derivatives, descriptors such as dipole moment, molecular polarizability, and various thermodynamic parameters have been used to build QSAR models. nih.gov

Below is a table of representative computational descriptors that are often calculated for quinoline derivatives and their general implications for reactivity.

Computational DescriptorGeneral Implication for Reactivity
HOMO Energy Higher energy indicates greater electron-donating ability (more susceptible to electrophilic attack).
LUMO Energy Lower energy indicates greater electron-accepting ability (more susceptible to nucleophilic attack).
HOMO-LUMO Gap Smaller gap generally correlates with higher chemical reactivity and lower stability. rsc.org
Dipole Moment Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions.
Molecular Electrostatic Potential (MEP) Maps electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for nucleophilic and electrophilic attack respectively. nih.gov

Future Perspectives and Emerging Research Directions in 5,8 Dibromo 3 Methylquinoline Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of quinoline (B57606) derivatives often involves harsh conditions and expensive starting materials. acs.org The future of 5,8-dibromo-3-methylquinoline synthesis lies in the adoption of green and sustainable chemistry principles to address these challenges. acs.org Key areas of development include the use of eco-friendly catalysts, renewable solvents, and energy-efficient reaction conditions. tandfonline.com

Researchers are exploring one-pot reactions and multi-component strategies to improve atom economy and reduce waste. acs.orgtandfonline.com Methodologies like the modified Friedlander reaction are being adapted to use greener catalysts, such as copper sulfate with D-glucose in water-ethanol mixtures, achieving high yields. tandfonline.com Another promising approach is the use of earth-abundant metal catalysts, like chromium, for acceptorless dehydrogenative coupling, which produces water and hydrogen gas as the only byproducts. The application of reusable catalysts, such as Amberlyst-15, in green solvents like ethanol, further enhances the sustainability of quinoline synthesis. tandfonline.com

These emerging synthetic strategies aim to provide more economical and environmentally benign pathways to this compound and its derivatives.

Table 1: Comparison of Traditional vs. Emerging Synthetic Routes for Quinolines

Feature Traditional Methods Emerging Sustainable Methods
Catalysts Often rely on precious or toxic metal catalysts. Utilize earth-abundant metals (e.g., Cr, Fe), organocatalysts, or reusable solid acids (e.g., Amberlyst-15). tandfonline.com
Solvents Typically use volatile and hazardous organic solvents. Employ green solvents like water, ethanol, or polyethylene glycol (PEG). tandfonline.com
Reaction Conditions Frequently require high temperatures and pressures. Often proceed under milder conditions, sometimes at room temperature. tandfonline.com
Byproducts Can generate significant amounts of hazardous waste. Designed to produce benign byproducts like water and H2, improving atom economy.

Exploration of Unconventional Reactivity Pathways

The bromine atoms at the C5 and C8 positions of this compound are key functional handles for exploring novel chemical transformations. While classical reactions are well-established, future research will focus on unconventional reactivity pathways to construct more complex molecular architectures.

A major area of exploration is the use of advanced transition-metal-catalyzed cross-coupling reactions. hilarispublisher.com Techniques like the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the selective formation of carbon-carbon and carbon-heteroatom bonds at the bromine sites. hilarispublisher.comresearchgate.net This enables the synthesis of a diverse library of derivatives with tailored electronic and steric properties. For instance, Suzuki-Miyaura cross-coupling has been successfully used to create novel aryl-substituted tacrine derivatives from dibromotacrines. researchgate.net

Furthermore, the emergence of photocatalysis offers new avenues for activating the C-Br bonds under mild conditions, potentially leading to reactions that are not accessible through traditional thermal methods. hilarispublisher.com The unique electronic landscape of the dibromoquinoline core could also be exploited in C-H activation and functionalization reactions, providing direct routes to novel derivatives without the need for pre-functionalized starting materials.

Advanced Materials Integration and Performance Optimization

The rigid, planar structure and unique photophysical properties of the quinoline scaffold make it an attractive building block for advanced materials. Future research on this compound will likely focus on its integration into functional organic materials for applications in electronics, sensing, and photonics.

The introduction of bromine atoms offers a route to tune the electronic properties, such as the HOMO/LUMO energy levels, which is critical for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine substituents can also facilitate intermolecular interactions, influencing the solid-state packing and charge transport properties of the material.

Moreover, the quinoline moiety is known to be a part of many fluorescent probes. acs.org By strategically modifying the this compound core through the reactivity pathways mentioned above, it is possible to design novel chemosensors for detecting metal ions or other analytes. The performance of these materials can be optimized by fine-tuning the molecular structure to control properties like emission wavelength, quantum yield, and selectivity.

Theoretical Advancements in Predicting Reactivity and Properties

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. amacad.org In the context of this compound, theoretical advancements will play a crucial role in guiding future research directions.

Quantum chemical methods, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, stability, and reactivity of the molecule. nih.gov These calculations can be used to predict the most likely sites for electrophilic or nucleophilic attack, understand the mechanisms of complex reactions, and rationalize the regioselectivity of substitutions. nih.gov For example, computational analysis of frontier molecular orbitals (HOMO and LUMO) can help in understanding the electronic transitions and predicting the photophysical properties of new derivatives for materials science applications. nih.gov

Furthermore, computational tools can accelerate the discovery of new synthetic routes by modeling reaction pathways and predicting their feasibility and efficiency. youtube.com By simulating the interaction of this compound with different reagents and catalysts, researchers can screen for optimal reaction conditions before undertaking extensive experimental work. youtube.com This synergy between theoretical prediction and experimental validation will be key to unlocking the full potential of this compound chemistry.

Table 2: Application of Computational Methods in this compound Research

Computational Method Application Area Predicted Properties
Density Functional Theory (DFT) Reactivity Analysis Electron density distribution, electrostatic potential, sites for electrophilic/nucleophilic attack. nih.gov
Time-Dependent DFT (TD-DFT) Materials Science UV-Vis absorption spectra, emission wavelengths, photophysical properties.
Frontier Molecular Orbital (FMO) Theory Electronic Properties HOMO-LUMO energy gap, ionization potential, electron affinity, chemical hardness/softness. nih.gov
Fukui Function Analysis Reaction Selectivity Identifies the most reactive sites within the molecule for various types of reactions. mdpi.com

| Molecular Docking | Medicinal Chemistry | Binding affinity and mode of interaction with biological targets (e.g., enzymes, receptors). researchgate.net |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5,8-dibromo-3-methylquinoline?

  • Methodology : Bromination of precursor quinolines is a common approach. For example, bromination of tetrahydroquinoline derivatives using reagents like bromine in methanol under controlled conditions (e.g., NaHCO₃ as a base) can yield dibrominated products . Optimizing reaction time and temperature (e.g., room temperature vs. reflux) is critical to minimize side reactions. Post-synthesis purification via recrystallization (e.g., ethanol) ensures high purity .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) confirm substitution patterns and methyl group integration .
  • Mass Spectrometry : ESI-MS can detect isotopic patterns (e.g., [M – OCH₃]⁺ peaks at m/z 364.1275 and 366.0756 for Br isotopes) .
  • X-ray Crystallography : Resolves bond angles (e.g., C–Br bond lengths ~1.9 Å) and intermolecular interactions (e.g., halogen bonding) .

Q. What solubility and stability considerations are critical for handling this compound?

  • Solubility : The compound is typically soluble in DMSO (10 mM stock solutions) and moderately soluble in chloroform or methanol. Solubility data for analogous bromoquinolines suggest 1.4356 mL of DMSO per 1 mg at 1 mM .
  • Storage : Store at –20°C in airtight containers to prevent degradation. Avoid prolonged exposure to light due to potential debromination .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination be addressed to favor 5,8-dibromo substitution?

  • Mechanistic Insights : Electron-donating groups (e.g., methyl at position 3) direct bromination to specific positions via resonance stabilization. Reaction conditions (e.g., solvent polarity, Br₂ stoichiometry) further influence regioselectivity. For example, polar protic solvents like methanol enhance electrophilic aromatic substitution at electron-rich positions . Computational modeling (DFT) may predict reactive sites .

Q. How should conflicting spectral data from different synthetic batches be resolved?

  • Data Cross-Validation :

  • Compare NMR shifts with published datasets (e.g., δ 2.5 ppm for methyl groups in 3-methylquinolines) .
  • Use high-resolution MS to confirm molecular formulas (e.g., C₁₀H₇Br₂N).
  • Reproduce crystallization conditions to isolate pure crystals for X-ray analysis, resolving ambiguities in substitution patterns .

Q. What biological activities have been reported for brominated quinolines, and how can this compound be tested?

  • Anticancer Activity : Analogous 6,8-dibromoquinolines show IC₅₀ values <10 µM against tumor cell lines (e.g., MCF-7). Test via MTT assays using dose-response curves (1–100 µM) and compare with controls like cisplatin .
  • Antibacterial Screening : Evaluate against Gram-positive/negative strains (e.g., E. coli, S. aureus) via disk diffusion assays. Substituent effects (e.g., methyl vs. fluoro groups) can modulate activity .

Q. What are best practices for resolving overlapping signals in NMR spectra of brominated quinolines?

  • Technical Strategies :

  • Use 2D NMR (e.g., COSY, HSQC) to assign coupled protons and carbons.
  • Variable-temperature NMR can separate broadened aromatic signals .
  • Compare with deuterated analogs or shift reagents to simplify spectra .

Q. How do halogen-bonding interactions influence the crystal packing of this compound?

  • Structural Analysis : X-ray data reveal Br···Br interactions (3.6–3.7 Å) and hydrogen bonds (O–H···N, 2.7 Å) that stabilize dimeric structures. These interactions affect solubility and melting points, which can be modeled using Mercury software .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.